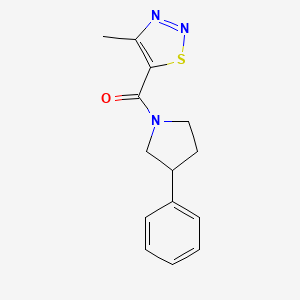

4-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole

Description

Historical Development of 1,2,3-Thiadiazole Derivatives in Research

1,2,3-Thiadiazoles emerged as a significant class of heterocyclic compounds following the development of the Hurd–Mori reaction in the mid-20th century. This synthetic method enabled the efficient cyclization of acylhydrazones with thionyl chloride (SOCl₂), producing 1,2,3-thiadiazoles with tunable substituents. Early research focused on structural elucidation and aromaticity studies, confirming the delocalized π-electron system involving sulfur and nitrogen atoms. By the 1980s, medicinal chemists recognized the pharmacological potential of 1,2,3-thiadiazoles due to their electronic diversity and metabolic stability.

Key milestones include:

- Cephazolin and acetazolamide , early drugs incorporating the 1,3,4-thiadiazole motif, demonstrated antibacterial and diuretic applications.

- The discovery of tiadinil in the 2000s highlighted 1,2,3-thiadiazoles as plant activators capable of inducing systemic acquired resistance in crops.

- Recent advances in microwave-assisted synthesis and regioselective functionalization have expanded access to complex derivatives.

Evolution of Pyrrolidine-Thiadiazole Conjugates in Medicinal Chemistry

The fusion of pyrrolidine and 1,2,3-thiadiazole motifs began in the early 2000s to exploit complementary pharmacological properties:

- Pyrrolidine contributes conformational rigidity and hydrogen-bonding capacity through its secondary amine.

- 1,2,3-Thiadiazole enhances π-π stacking interactions and metabolic stability via its electron-deficient aromatic ring.

Notable breakthroughs include:

- Imidazo-thiadiazole-pyrrolidine hybrids (e.g., compound 13 in ) showing nanomolar inhibition of CDK8/cyclin C, a key regulator of oncogenic transcription.

- 2-(1,3,4-Thiadiazol-2-yl)pyrrolidine derivatives demonstrating 94.6% corrosion inhibition efficiency in acidic environments, revealing materials science applications.

- Substituent optimization studies showing that N-methylcarbamate protection on pyrrolidine improves cyclization yields in Hurd–Mori reactions.

Research Significance of Phenylpyrrolidine-Thiadiazole Scaffolds

The 4-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole scaffold represents a strategic integration of three pharmacophoric elements:

- 1,2,3-Thiadiazole core : Serves as a bioisostere for carboxylic acids, enhancing membrane permeability.

- 3-Phenylpyrrolidine : The phenyl group engages in hydrophobic interactions with enzyme subpockets (e.g., Cyp B’s Abu pocket), while the pyrrolidine’s chair conformation minimizes steric clashes.

- 4-Methyl group : Shields the thiadiazole ring from oxidative metabolism, extending half-life in vivo.

Recent studies highlight:

- Substituent-dependent activity : Para-fluorination on the phenyl ring improves CDK8 binding affinity by 3–5 fold.

- Conformational effects : X-ray crystallography of analog 17 (PDB: 6T9Z) reveals a 120° dihedral angle between thiadiazole and pyrrolidine planes, optimizing target engagement.

- Synthetic versatility : The scaffold accommodates diverse N-protecting groups (e.g., methyl carbamate, benzyl) without compromising cyclization efficiency.

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-(3-phenylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-10-13(19-16-15-10)14(18)17-8-7-12(9-17)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQQZZJCMPSGBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole typically involves the reaction of 3-phenylpyrrolidine-1-carbonyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol. The reaction is carried out in the presence of a base such as triethylamine under anhydrous conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group (-CONH-) in the 3-phenylpyrrolidine-1-carbonyl moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by cleavage of the C-N bond.

Electrophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,2,3-thiadiazole ring undergoes electrophilic substitution, primarily at the C-4 or C-5 positions, depending on substituent effects.

Key Factor :

The electron-withdrawing carbonyl group deactivates the thiadiazole ring, directing substitution to meta positions relative to the amide substituent .

Nucleophilic Acyl Substitution

The carbonyl group in the 3-phenylpyrrolidine-1-carbonyl moiety reacts with nucleophiles (e.g., amines, alcohols) to form substituted amides or esters.

Application :

This reactivity enables modular synthesis of derivatives for structure-activity relationship (SAR) studies .

Functionalization of the Pyrrolidine Ring

The 3-phenylpyrrolidine substituent undergoes alkylation, oxidation, or ring-opening reactions.

Note :

The phenyl group at C-3 stabilizes intermediates via resonance, influencing regioselectivity .

Cycloaddition Reactions

The thiadiazole ring participates in 1,3-dipolar cycloadditions with dipolarophiles like acetylene derivatives.

Mechanism :

The thiadiazole acts as a dipolarophile, reacting with electron-deficient species to form bicyclic structures .

Methyl Group Modifications

The C-4 methyl group undergoes halogenation or oxidation.

Application :

Oxidation products serve as intermediates for bioconjugation or polymer synthesis .

Ring-Opening Reactions

The thiadiazole ring can undergo ring-opening under reductive or nucleophilic conditions.

Significance :

Ring-opening derivatives exhibit altered electronic properties, expanding utility in medicinal chemistry .

Scientific Research Applications

Neuroprotective Agents

Recent studies have indicated that compounds similar to 4-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole exhibit neuroprotective properties. They are being investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Research has highlighted that these compounds can inhibit the aggregation of alpha-synuclein, a protein associated with neurodegeneration .

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial activity against various bacterial strains. For instance, studies have reported that certain thiadiazoles exhibit potent effects against pathogens like Escherichia coli and Staphylococcus aureus. This is attributed to their ability to disrupt bacterial cell wall synthesis and function .

Case Studies

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from easily accessible precursors. The structural modifications on the pyrrolidine and thiadiazole rings can significantly influence the biological activity of the resulting compounds.

Mechanism of Action

The mechanism of action of 4-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4,5-Disubstituted 1,2,3-Thiadiazoles in Anticancer Research

Wu et al. synthesized eighteen 4,5-disubstituted-1,2,3-thiadiazole derivatives, identifying compound 12 (4-(3,4,5-trimethoxyphenyl)-5-(3-hydroxy-4-methoxyphenyl)-1,2,3-thiadiazole) as the most cytotoxic. Key comparisons include:

- The 4-methyl group in the target compound may reduce polarity compared to compound 12’s 3,4,5-trimethoxyphenyl substituent, impacting solubility and membrane permeability.

- Activity: Compound 12 inhibited tubulin polymerization at levels comparable to CA-4 (IC₅₀ ~1 µM) and showed low toxicity to normal cells . The target compound’s activity remains unquantified but is theorized to align with this mechanism.

Heteroatom Variants: 1,2,3-Selenadiazoles

Replacing sulfur with selenium in the heterocyclic core (e.g., 1,2,3-selenadiazoles) alters electronic properties and stability:

Structural Analogs with Modified Substituents

- 4-Methyl-5-(4-Methylbenzenesulfinyl)-1,2,3-Thiadiazole: The 5-position sulfinyl group increases polarity compared to the target compound’s carbonyl-linked pyrrolidine. This may reduce membrane permeability but improve aqueous solubility . No biological data is available, though sulfinyl groups are common in prodrug designs for controlled release.

- Oxazole-Bridged CA-4 Analogs: Schobert et al. reported oxazole-bridged derivatives with modified aromatic rings.

Research Findings and Data Tables

Table 1: Comparison of Key 1,2,3-Thiadiazole Derivatives

Table 2: Core Heterocycle Comparison

Biological Activity

4-Methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H22N4OS

- Molecular Weight : 306.44 g/mol

- SMILES Notation : CC1=NNC(=S)N1C(=O)C2=CC=CC=C2C(C)N(C)C

Biological Activity Overview

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. The following sections detail its activity against specific types of cancer and the underlying mechanisms.

Anticancer Activity

-

In Vitro Studies :

- The compound exhibits potent cytotoxicity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For instance, an IC50 value of 0.28 µg/mL was reported for MCF-7 cells, indicating strong growth inhibitory effects .

- A structure-activity relationship analysis showed that modifications to the phenyl group significantly enhance activity. For example, replacing hydrogen with a phenyl group at position 1 of the thiadiazole ring increased potency .

-

Mechanisms of Action :

- The primary mechanism involves the induction of apoptotic cell death in cancer cells. This was evidenced by increased caspase activity and DNA fragmentation assays .

- Additionally, the compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways .

Case Studies

Several studies have documented the biological activity of similar thiadiazole derivatives:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound I | MCF-7 | 0.28 | Apoptosis induction |

| Compound II | HepG2 | 10.10 | Cell cycle arrest |

| Compound III | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |

These findings suggest that structural modifications can significantly affect biological activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Substituents : The presence of electron-donating groups on the phenyl ring enhances biological activity.

- Linker Variations : Modifying the acetamide linker can lead to improved potency against various cancer cell lines.

For instance, a derivative with a furoyl moiety showed enhanced activity compared to its phenyl counterpart .

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole and its analogs?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Condensation reactions : Reacting thiadiazole precursors (e.g., 1,2,3-thiadiazole derivatives) with substituted pyrrolidine carbonyl chlorides under anhydrous conditions.

- Cyclization : Using catalysts like triethylamine in ethanol or DMF to promote ring closure .

- Purification : Crystallization from solvents such as dimethylformamide (DMF) or ethanol, followed by spectroscopic validation (IR, NMR) to confirm purity .

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Chloroacetonitrile, thioureas | Thiazole formation | 60-75% |

| 2 | Triethylamine, ethanol | Cyclization | 70-85% |

| 3 | DMF recrystallization | Purification | >95% purity |

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement of crystal structures. Key parameters include anisotropic displacement ellipsoids and hydrogen bonding networks .

- Spectroscopic techniques :

- Software : WinGX and ORTEP for visualization and metric analysis of crystal packing .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect antiviral or anticancer activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Assays :

Example SAR Table (Adapted from ):

| Substituent (R) | Activity (IC₅₀, nM) | Mechanism |

|---|---|---|

| 4-CH₃ | 120 ± 5 | Tubulin inhibition |

| 4-CF₃ | 45 ± 3 | Enhanced binding affinity |

| 4-OCH₃ | 200 ± 10 | Reduced hydrophobic interactions |

Q. What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

Q. How can researchers resolve contradictions in reported bioactivity data for thiadiazole derivatives?

Methodological Answer:

Q. What are the stability considerations for this compound under experimental storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.